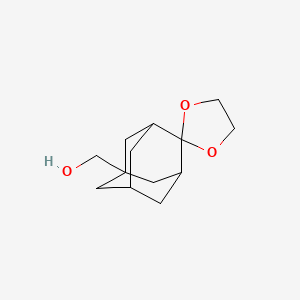

![molecular formula C17H15FN2O2 B2357603 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione CAS No. 306275-89-8](/img/structure/B2357603.png)

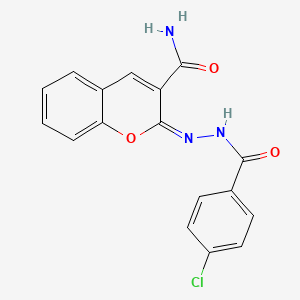

1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” is a chemical compound with the linear formula C17H15FN2O2 . It has a molecular weight of 298.32 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded compounds by reaction with thionyl chloride (SOCl2) .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the functionalization of the pyrrolidine ring . The design of new molecules often starts by studying the binding conformation of similar compounds, which can guide the synthesis of new compounds with different biological profiles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 298.32 and a linear formula of C17H15FN2O2 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the retrieved papers.Scientific Research Applications

Complexation and Spectroscopic Studies

Compounds related to 1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione, such as 5-Benzylidene-3-hexanoyl tetramic acid, have been studied for their complexation with metal ions like Mg(II), Zn(II), and Ba(II). These studies highlight the potential of pyrrolidine derivatives in biochemical applications, including the development of novel therapeutic agents and materials with unique biochemical activities. The structural elucidation of these compounds using NMR, IR, and MS spectroscopy underlines their intricate structures and potential for diverse applications (Petroliagi, Igglessi-Maikopoulou, & Markopoulos, 2000).

Synthesis and Evaluation as Anticancer Agents

Pyrrolidine-2,3-dione derivatives have been synthesized and evaluated for their potential as anticancer agents. The design and synthesis of novel 5,6-disubstituted pyridine-2,3-dione-3-thiosemicarbazone derivatives illustrate the ongoing research into pyrrolidine derivatives for therapeutic use. These compounds exhibited cytotoxicity against various cancer cells in vitro, indicating their potential as anticancer agents (Xie et al., 2014).

Antioxidant Activity and Computational Studies

Pyrrolidine derivatives have also been recognized for their antioxidant activities. The computational perspective on the equilibrium geometry, vibrational spectra, and electronic structure of antioxidant active Mannich base derivatives of pyrrolidine-2,5-dione highlights their potential in mitigating oxidative stress, contributing to their therapeutic applications. These studies involve detailed vibrational analysis comparing experimental and computed IR and Raman spectra to elucidate the molecular structure and properties related to antioxidant activity (Boobalan et al., 2014).

Luminescent Materials

Research into pyrrolidine derivatives has extended into the development of luminescent materials. Polymers containing pyrrolidine units have been synthesized, displaying strong fluorescence and potential applications in optoelectronics and sensor technologies. These materials demonstrate the versatility of pyrrolidine derivatives beyond biological applications, showing promise in material science (Zhang & Tieke, 2008).

Corrosion Inhibition

Pyrrolidine-2,5-dione derivatives have been investigated for their inhibitory action against the corrosion of carbon steel in acidic media. This application underscores the chemical versatility of pyrrolidine derivatives, extending their use to industrial and engineering fields where corrosion inhibition is crucial (Zarrouk et al., 2015).

Future Directions

The future directions in the research of “1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione” and similar compounds involve the design and synthesis of new pyrrolidine compounds with different biological profiles . This includes exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the studied compounds .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives and pyrrolidine-based molecules, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular functions . For instance, some pyrrolidine derivatives are known to exhibit diverse enzyme inhibitory effects .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a wide range of downstream effects .

Pharmacokinetics

It’s worth noting that the physicochemical parameters of similar compounds, such as pyrrolidine derivatives, have been found to influence their bioavailability .

Result of Action

Similar compounds have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compounds .

Properties

IUPAC Name |

1-benzyl-3-(4-fluoroanilino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c18-13-6-8-14(9-7-13)19-15-10-16(21)20(17(15)22)11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPWHNNGZRRZSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

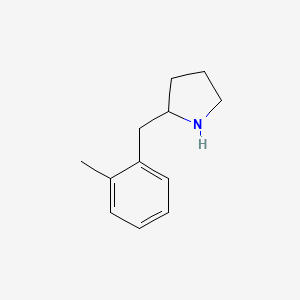

![1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B2357526.png)

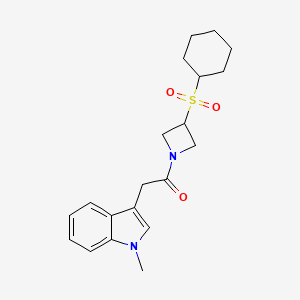

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2357533.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2357534.png)

![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2357536.png)

![Tert-butyl 4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2357537.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2357539.png)

![4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2357543.png)